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Compound of Interest

Compound Name: M090

Cat. No.: B15536715

It appears that "M090" may refer to a few different biological materials in cell culture, and the
term can be ambiguous. The most common interpretations are either a misspelling of the well-
established human fibroblast cell line, IMR-90, or a reference to CM-M090, a complete medium
for culturing mouse preadipocyte cells. Less commonly, it could refer to the M90 human
fibroblast cell line. To provide a comprehensive resource, this document contains detailed
application notes and protocols for both IMR-90 cell culture and for the use of Mouse
Preadipocyte Complete Medium (CM-M090).

Part 1: IMR-90 Human Fibroblast Cell Line

Application Notes

The IMR-90 cell line consists of human fetal lung fibroblasts derived from a 16-week-old female
fetus.[1] These cells are diploid, exhibit contact inhibition, and have a finite lifespan, typically
undergoing about 58 population doublings before senescence.[2] IMR-90 cells are widely used
in research areas such as cellular aging, virology, toxicology, and as a model for normal human
cells in cancer research.[3] They are a suitable host for transfection and are susceptible to
various viruses, including poliovirus and herpes simplex virus.

IMR-90 Cell Line Characteristics
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Characteristic Description

Organism Homo sapiens (Human)

Tissue Lung (fetal)

Cell Type Fibroblast

Morphology Fibroblastic

Growth Properties Adherent

Karyotype Normal human female, diploid

Lifespan Finite (approx. 58 population doublings)[2]
Applications Cellular aging, virology, transfection host

Experimental Protocols for IMR-90
Preparation of Complete Growth Medium

The recommended medium for IMR-90 cells is Eagle's Minimum Essential Medium (EMEM)
supplemented with fetal bovine serum (FBS) and other components.

Materials:

o Eagle's Minimum Essential Medium (EMEM) with Earle's Balanced Salt Solution (EBSS)
o Fetal Bovine Serum (FBS), heat-inactivated

e L-Glutamine

e Non-Essential Amino Acids (NEAA)

 Penicillin-Streptomycin solution (optional)

e Sodium Pyruvate

Protocol:

e To a 500 mL bottle of EMEM basal medium, aseptically add the following components:
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50 mL of FBS to a final concentration of 10%.

[e]

5 mL of 200 mM L-Glutamine to a final concentration of 2 mM.

o

[¢]

5 mL of 100X NEAA solution to a final concentration of 1X.[4]

[¢]

5 mL of 100 mM Sodium Pyruvate to a final concentration of 1 mM.[4][5]

o (Optional) 5 mL of 100X Penicillin-Streptomycin to a final concentration of 1X.

e Mix the medium gently by inversion.

» Label the bottle with the date of preparation and the list of supplements. Store at 2-8°C,
protected from light.

Workflow for Preparing IMR-90 Growth Medium
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Caption: Workflow for the preparation of IMR-90 complete growth medium.
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Thawing and Recovery of Cryopreserved IMR-90 Cells

Proper thawing is critical for cell viability. It is recommended to process the cells immediately
upon receipt.

Protocol:

Prepare a T-75 culture flask with 20 mL of pre-warmed complete growth medium and place it
in a 37°C, 5% COz2 incubator for at least 15 minutes.

e Quickly thaw the cryovial in a 37°C water bath by gentle agitation. Thawing should be rapid
(approx. 2 minutes).

e Once thawed, immediately decontaminate the outside of the vial with 70% ethanol and
transfer it to a biosafety cabinet.

» Aseptically transfer the contents of the vial into a 15 mL conical tube containing 9 mL of pre-
warmed complete growth medium.

o Centrifuge the cell suspension at approximately 125 x g for 5-10 minutes to pellet the cells
and remove the cryoprotective agent.

o Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-
warmed complete growth medium.

o Transfer the cell suspension to the prepared T-75 flask.

¢ Incubate at 37°C in a humidified atmosphere with 5% CO-.

Change the medium after 24 hours to remove any residual cryoprotectant.[5]

Subculturing (Passaging) IMR-90 Cells

IMR-90 cells should be subcultured when they reach 70-80% confluence to maintain
exponential growth.[5][6]

Protocol:
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o Aspirate the culture medium from the flask.

« Briefly rinse the cell monolayer with a sterile, calcium- and magnesium-free phosphate-
buffered saline (PBS) to remove residual serum.

e Add 2.0 to 3.0 mL of 0.25% (w/v) Trypsin-0.53 mM EDTA solution to the T-75 flask.

o Observe the cells under an inverted microscope until the cell layer is dispersed (usually
within 5-15 minutes). Avoid over-trypsinization.

e Once cells are detached, add 6-8 mL of complete growth medium to inactivate the trypsin.

o Gently pipette the cell suspension up and down to create a single-cell suspension.

o Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.
o Discard the supernatant and resuspend the cell pellet in fresh growth medium.

e Seed new flasks at a recommended split ratio of 1:2 to 1:8.[5] A seeding density of 1-3 x
10,000 cells/cm? is recommended.[6]

o Add the appropriate amount of cell suspension to new flasks containing pre-warmed growth
medium.

e Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3
days.[5]

Cryopreservation of IMR-90 Cells
Materials:
o Complete growth medium

e Dimethyl sulfoxide (DMSO)

o Cryopreservation medium (e.g., 90% FBS, 10% DMSO or 50% FBS, 40% growth medium,
10% DMSOI7])

Protocol:

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://genome.ucsc.edu/encode/protocols/cell/human/IMR90_Stam_protocol.pdf
https://www.culturecollections.org.uk/nop/product/imr-90
https://genome.ucsc.edu/encode/protocols/cell/human/IMR90_Stam_protocol.pdf
https://www.researchgate.net/publication/339398695_Culture_of_IMR90_Cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15536715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

» Follow the subculturing protocol until the cell pellet is obtained (Step 7).

o Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 million
cells per mL.[5]

¢ Aliquot 1 mL of the cell suspension into each cryovial.

o Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C
overnight. This achieves a cooling rate of approximately -1°C per minute.[7]

Transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[5]

Part 2: Mouse Preadipocyte Culture using CM-M090
Medium

Application Notes

Mouse Preadipocyte Complete Medium (CM-M090) is a specialized, ready-to-use formulation
designed for the optimal growth and proliferation of mouse preadipocytes.[8] Preadipocytes are
progenitor cells that can differentiate into mature adipocytes (fat cells) and are crucial models
for studying adipogenesis, obesity, and metabolic diseases.[9][10] This medium is typically
verified to support robust cell proliferation while maintaining the differentiation potential of the
cells.[8]

CM-M090 Medium Specifications
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Parameter Specification

Mouse Preadipocyte Complete Medium (CM-
Product Name

M090)
Application Culture of mouse preadipocytes[8]
Form Liquid, ready-to-use
Sterility Sterilized by 0.1 pm filtration[8]
Storage 2-8°C, protected from light[8]
Shelf Life Typically 6 months[8]

Pre-supplemented; no need to add serum or
Supplements o
antibiotics for general use[8]

Experimental Protocols for Mouse Preadipocytes
using CM-M090
Handling and Storage of CM-M090 Medium

e Upon receipt, store the medium at 2-8°C and protect it from light.

e This is a ready-to-use medium. Do not add additional serum or antibiotics unless required for
a specific application.[8]

e Always use aseptic techniques to prevent contamination when handling the medium.[8]

Subculturing Mouse Preadipocytes

The protocol for subculturing mouse preadipocytes is similar to that for other adherent cell
lines.

Protocol:
» When cells reach 70-80% confluence, aspirate the spent CM-M090 medium.

o Wash the cell layer with sterile PBS.
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e Add 1.0 to 2.0 mL of 0.25% Trypsin-EDTA solution and observe under a microscope until
cells detach (usually 2-3 minutes).[11]

o Neutralize the trypsin by adding 4.0 to 6.0 mL of CM-M090 medium.[11]

» Create a single-cell suspension by gently pipetting.

o Centrifuge the cells at a low speed (e.g., 440 x g for 5 minutes) to pellet them.[12]
o Resuspend the cell pellet in fresh CM-M090 medium.

o Plate the cells into new culture vessels at a subcultivation ratio of 1:2 to 1:3.[11]

¢ Incubate at 37°C in a humidified atmosphere with 5% CO-.

Renew the medium every 2-3 days.[11]

Workflow for Subculturing Mouse Preadipocytes
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Caption: General workflow for passaging mouse preadipocyte cells.
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Preadipocyte Differentiation (General Protocol)

While CM-M090 is a growth medium, preadipocytes cultured in it can be induced to
differentiate into mature adipocytes. This typically involves switching to a specific differentiation
medium.

Materials:

 Differentiation Medium (e.g., DMEM/F12 supplemented with insulin, dexamethasone, IBMX,
and sometimes a PPARYy agonist like rosiglitazone).

o Mature Adipocyte Maintenance Medium (e.g., DMEM/F12 with insulin).

Protocol:

Grow mouse preadipocytes in CM-M090 until they are 100% confluent.

o Continue to culture for an additional 2 days post-confluence.

o Replace the growth medium with differentiation medium.

e Incubate for 2-3 days.

» Replace the differentiation medium with mature adipocyte maintenance medium.

o Refresh the maintenance medium every 2-3 days. Lipid droplets should become visible
within the cells over the next 4-8 days.

Signaling Pathways in Adipogenesis

The differentiation of preadipocytes into adipocytes is a complex process regulated by a
network of transcription factors and signaling pathways. Key pathways include the activation of
PPARYy (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPs (CCAAT/enhancer-
binding proteins), which are master regulators of adipogenesis. Insulin signaling is also critical
for both differentiation and glucose uptake in mature adipocytes.
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Caption: Simplified signaling cascade for preadipocyte differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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